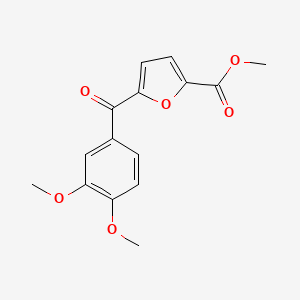

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-5-(3,4-Dimethoxybenzoyl)furan-2-carboxylat ist eine chemische Verbindung, die zur Klasse der Furan-2-carboxylate gehört. Sie zeichnet sich durch das Vorhandensein eines Furanrings aus, der mit einer 3,4-Dimethoxybenzoylgruppe und einer Methylestergruppe substituiert ist.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Methyl-5-(3,4-Dimethoxybenzoyl)furan-2-carboxylat beinhaltet typischerweise die Kondensation von 3,4-Dimethoxybenzoylchlorid mit Methylfuran-2-carboxylat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Säurechlorids zu verhindern. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Hochskalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch fortschrittliche Reinigungsverfahren wie Hochleistungsflüssigchromatographie (HPLC) umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-5-(3,4-Dimethoxybenzoyl)furan-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dicarboxylatderivate zu bilden.

Reduktion: Die Carbonylgruppe in der Benzoyleinheit kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Die Methoxygruppen am Benzoylring können durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln werden eingesetzt.

Hauptprodukte

Oxidation: Furan-2,5-dicarboxylatderivate.

Reduktion: Alkoholderivate der Benzoyleinheit.

Substitution: Verschiedene substituierte Benzoylfuran-2-carboxylate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Methyl-5-(3,4-Dimethoxybenzoyl)furan-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Es wird in der Untersuchung von Enzyminhibitoren und als Sonde für biologische Assays verwendet.

Industrie: Es kann bei der Synthese von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-(3,4-Dimethoxybenzoyl)furan-2-carboxylat hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es durch Hemmung spezifischer Enzyme oder Interaktion mit molekularen Zielstrukturen wie Proteinen oder Nukleinsäuren wirken. Die genauen beteiligten Pfade variieren je nach biologischem Kontext und dem spezifischen Ziel, das untersucht wird .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potentially inhibits enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Signal Transduction: May interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-5-(4-Cyanophenyl)furan-2-carboxylat: Ähnliche Struktur, aber mit einer Cyanogruppe anstelle der Dimethoxygruppen.

Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat: Enthält eine Fluor- und Nitrogruppe am Benzoylring.

Methylfuran-2-carboxylat: Fehlt die Benzoylsubstitution und dient als einfacheres Analogon.

Einzigartigkeit

Methyl-5-(3,4-Dimethoxybenzoyl)furan-2-carboxylat ist einzigartig aufgrund des Vorhandenseins der 3,4-Dimethoxybenzoylgruppe, die spezifische elektronische und sterische Eigenschaften verleiht. Diese Eigenschaften können seine Reaktivität und Interaktionen mit biologischen Zielstrukturen beeinflussen, wodurch es zu einer wertvollen Verbindung für spezielle Anwendungen wird .

Eigenschaften

Molekularformel |

C15H14O6 |

|---|---|

Molekulargewicht |

290.27 g/mol |

IUPAC-Name |

methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate |

InChI |

InChI=1S/C15H14O6/c1-18-10-5-4-9(8-13(10)19-2)14(16)11-6-7-12(21-11)15(17)20-3/h4-8H,1-3H3 |

InChI-Schlüssel |

QJDZVWNWBRIVKY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)

![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B11787899.png)

![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)

![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)

![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)

![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)